molecular formula C16H13ClN2O2 B2363884 N-[(4-chlorophenyl)(cyano)methyl]-2-(3-hydroxyphenyl)acetamide CAS No. 1796979-75-3

N-[(4-chlorophenyl)(cyano)methyl]-2-(3-hydroxyphenyl)acetamide

Cat. No. B2363884
CAS RN: 1796979-75-3
M. Wt: 300.74
InChI Key: MROLGCCULQRASP-UHFFFAOYSA-N
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Description

“N-[(4-chlorophenyl)(cyano)methyl]-2-(3-hydroxyphenyl)acetamide” is a complex organic compound. It contains a cyano group (-CN), an acetamide group (CH3CONH2), a chlorophenyl group (C6H4Cl), and a hydroxyphenyl group (C6H4OH). The presence of these functional groups suggests that this compound might have interesting chemical properties and could be a subject of various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the cyano group, which is a polar group, could result in interesting structural features. The compound also contains aromatic rings (phenyl groups), which could contribute to its stability .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the cyano group could undergo hydrolysis to form a carboxylic acid and an amine. The acetamide group could participate in various reactions, such as hydrolysis or reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar groups (like the cyano and acetamide groups) could influence its solubility in different solvents. The aromatic rings could contribute to its UV/Vis absorption spectrum .

Future Directions

The study of new compounds like “N-[(4-chlorophenyl)(cyano)methyl]-2-(3-hydroxyphenyl)acetamide” is crucial for the development of new drugs and materials. Future research could focus on synthesizing this compound and studying its properties in more detail. Its potential biological activity could also be a subject of future studies .

properties

IUPAC Name

N-[(4-chlorophenyl)-cyanomethyl]-2-(3-hydroxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2/c17-13-6-4-12(5-7-13)15(10-18)19-16(21)9-11-2-1-3-14(20)8-11/h1-8,15,20H,9H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MROLGCCULQRASP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)CC(=O)NC(C#N)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-chlorophenyl)(cyano)methyl]-2-(3-hydroxyphenyl)acetamide

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